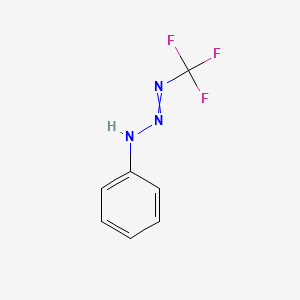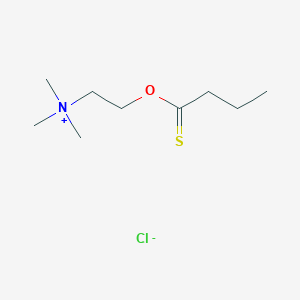
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound It is characterized by the presence of a butanethioyloxy group attached to the nitrogen atom of a trimethylethan-1-aminium chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of butanethioyl chloride with N,N,N-trimethylethan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanethioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different alkyl groups.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, used in similar applications.
Benzalkonium chloride: A well-known antimicrobial agent with a benzyl group.
Uniqueness
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is unique due to the presence of the butanethioyloxy group, which imparts distinct chemical and physical properties. This makes it particularly suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
138529-68-7 |
|---|---|
Formule moléculaire |
C9H20ClNOS |
Poids moléculaire |
225.78 g/mol |
Nom IUPAC |
2-butanethioyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(12)11-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BVRROECJXMAOKH-UHFFFAOYSA-M |
SMILES canonique |
CCCC(=S)OCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
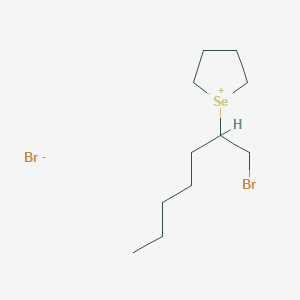
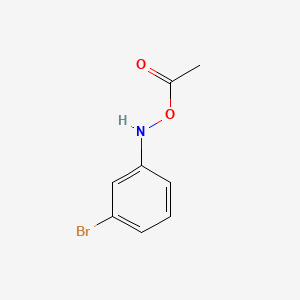
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
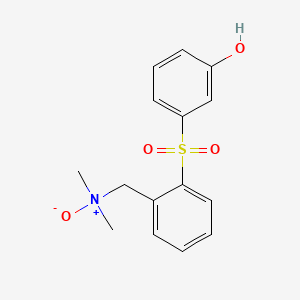
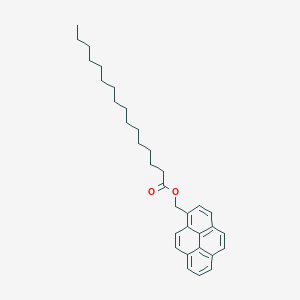

![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)


![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
